N-benzyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a cyclohexane ring substituted with a benzyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The benzyl group can be introduced via nucleophilic substitution reactions. The cyclohexane ring is often synthesized through hydrogenation of aromatic compounds under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and tetrazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-methylpropan-1-amine hydrochloride
- N-Benzyl-2-propen-1-amine hydrochloride
- N-Benzyl-N-(2-chloroethyl)propan-2-amine hydrochloride
Uniqueness
N-BENZYL-1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of both a tetrazole ring and a cyclohexane ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H25N5 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-benzyl-1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C21H25N5/c1-17-10-6-7-13-19(17)26-20(23-24-25-26)21(14-8-3-9-15-21)22-16-18-11-4-2-5-12-18/h2,4-7,10-13,22H,3,8-9,14-16H2,1H3 |
InChI Key |
YUCZIYGOYJLRST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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